Vatalanib succinate, also known as 4-chlorophenyl-(4-pyridin-4-ylmethyl-phthalazin-1-yl) amine succinate, is an oral polytyrosine kinase inhibitor with significant activity against vascular endothelial growth factor receptors and platelet-derived growth factor receptors. Its chemical formula is C20H15ClN4.C4H6O4, and it has a molecular weight of approximately 464.9 g/mol. Vatalanib is primarily utilized in oncology for its anti-angiogenic properties, effectively inhibiting tumor growth by blocking the signaling pathways essential for angiogenesis and tumor cell proliferation .
Vatalanib succinate acts as a vascular endothelial growth factor receptor (VEGFR) inhibitor [, ]. VEGFRs are proteins on the surface of cells that play a role in angiogenesis, the formation of new blood vessels []. By inhibiting VEGFRs, vatalanib succinate may help starve tumors of their blood supply [].
Vatalanib succinate is a derivative of vatalanib, a small molecule inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis (blood vessel formation) []. While vatalanib itself has been approved for the treatment of certain types of cancers, vatalanib succinate is primarily used in scientific research due to its specific properties. Here's a breakdown of its applications:
Vatalanib succinate, like its parent compound, disrupts the formation of new blood vessels by targeting proteins like vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) []. This makes it a valuable tool for researchers studying angiogenesis-dependent diseases, including cancer progression, diabetic retinopathy, and age-related macular degeneration [, ].
The ability of vatalanib succinate to inhibit multiple signaling pathways involved in cancer cell growth and survival makes it useful in dissecting these pathways and their role in specific cancers []. Researchers can use vatalanib succinate to treat cancer cells and observe the effects on their growth and survival, providing insights into potential therapeutic targets.
Vatalanib succinate functions as a potent inhibitor of various receptor tyrosine kinases, particularly targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). The compound's mechanism involves the inhibition of autophosphorylation processes triggered by vascular endothelial growth factor, which is crucial for endothelial cell proliferation and migration. The inhibitory constants (IC50) for VEGFR-2 and VEGFR-1 are reported at 37 nM and 77 nM, respectively .
Vatalanib has demonstrated significant biological activity in preclinical studies, particularly in models of solid tumors. It effectively reduces microvessel density, indicating its potential to inhibit angiogenesis. In clinical trials, vatalanib has shown efficacy in improving survival rates in patients with advanced pancreatic cancer when used as a second-line therapy after first-line treatments have failed . Its biological activity is linked to the inhibition of tumor-related signaling pathways, leading to decreased tumor growth and metastasis.
The synthesis of vatalanib succinate involves several key steps that include the formation of the core phthalazine structure followed by chlorination and subsequent coupling reactions. Various synthetic routes have been explored:
These methods yield a compound that exhibits high specificity for its targets while maintaining favorable pharmacological properties.
Vatalanib succinate is primarily applied in cancer therapy due to its anti-angiogenic properties. Its applications include:
Interaction studies have shown that vatalanib can modulate various biological markers associated with tumor progression. For instance, changes in plasma levels of vascular endothelial growth factor A (VEGF-A) and basic fibroblast growth factor (bFGF) have been correlated with treatment outcomes in clinical trials. Additionally, serum lactate dehydrogenase levels have been identified as potential biomarkers for predicting patient responses to vatalanib treatment .
Vatalanib succinate shares similarities with other receptor tyrosine kinase inhibitors but stands out due to its unique binding profile and efficacy against specific targets. Here are some comparable compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Vandetanib | Inhibits VEGFR and EGFR | Dual inhibition; FDA-approved for thyroid cancer |
Sorafenib | Inhibits multiple kinases including VEGFR | Used for liver and kidney cancers |
Pazopanib | Targets VEGFR, PDGFR, and c-Kit | Broad-spectrum activity against various tumors |
Vatalanib's specificity for VEGFRs and PDGFRs makes it particularly effective in treating cancers characterized by high angiogenic activity, differentiating it from other similar compounds that may target additional pathways or receptors .
Irritant;Health Hazard